molecular formula C30H58O8-2 B14115341 2,3-Dihydroxypropyl nonanoate;nonanoate

2,3-Dihydroxypropyl nonanoate;nonanoate

Cat. No.: B14115341
M. Wt: 546.8 g/mol
InChI Key: UFHSKYVSBOJKPD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl nonanoate, also known as glycerin α-nonanoate, is a monoacylglycerol (MAG) compound. It is an ester formed from nonanoic acid and glycerol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl nonanoate typically involves the esterification of nonanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl nonanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydroxypropyl nonanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl nonanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of nonanoic acid and glycerol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroxypropyl nonanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual hydroxyl groups and ester linkage provide versatility in both synthetic and biological applications .

Properties

Molecular Formula

C30H58O8-2

Molecular Weight

546.8 g/mol

IUPAC Name

2,3-dihydroxypropyl nonanoate;nonanoate

InChI

InChI=1S/C12H24O4.2C9H18O2/c1-2-3-4-5-6-7-8-12(15)16-10-11(14)9-13;2*1-2-3-4-5-6-7-8-9(10)11/h11,13-14H,2-10H2,1H3;2*2-8H2,1H3,(H,10,11)/p-2

InChI Key

UFHSKYVSBOJKPD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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